molecular formula C21H18BrFN2O3S B2453516 N-(4-bromophenyl)-4-fluoro-3-(N-(4-methylbenzyl)sulfamoyl)benzamide CAS No. 451504-25-9

N-(4-bromophenyl)-4-fluoro-3-(N-(4-methylbenzyl)sulfamoyl)benzamide

Cat. No.: B2453516
CAS No.: 451504-25-9
M. Wt: 477.35
InChI Key: QFWZVTMLVSWWIG-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-fluoro-3-(N-(4-methylbenzyl)sulfamoyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with bromophenyl, fluoro, and sulfamoyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-fluoro-3-(N-(4-methylbenzyl)sulfamoyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the acylation of aniline derivatives with benzoyl chloride under basic conditions to form the benzamide core.

    Introduction of Bromophenyl and Fluoro Groups: The bromophenyl and fluoro groups are introduced through electrophilic aromatic substitution reactions. This step often requires the use of bromine and fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-fluoro-3-(N-(4-methylbenzyl)sulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-bromophenyl)-4-fluoro-3-(N-(4-methylbenzyl)sulfamoyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-fluoro-3-(N-(4-methylbenzyl)sulfamoyl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)sulfonylbenzoyl-L-valine
  • N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide

Uniqueness

N-(4-bromophenyl)-4-fluoro-3-(N-(4-methylbenzyl)sulfamoyl)benzamide stands out due to its unique combination of bromophenyl, fluoro, and sulfamoyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for diverse scientific investigations and industrial applications.

Properties

IUPAC Name

N-(4-bromophenyl)-4-fluoro-3-[(4-methylphenyl)methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrFN2O3S/c1-14-2-4-15(5-3-14)13-24-29(27,28)20-12-16(6-11-19(20)23)21(26)25-18-9-7-17(22)8-10-18/h2-12,24H,13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWZVTMLVSWWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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